molecular formula C14H18ClNO4S B580025 Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate CAS No. 1211587-42-6

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B580025
CAS No.: 1211587-42-6
M. Wt: 331.811
InChI Key: JOQRDARBUIIJCV-UHFFFAOYSA-N
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Description

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1211587-42-6 . It has a molecular weight of 331.82 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves the use of benzyl 4-((acetylsulfanyl)methyl)piperidine-1-carboxylate, acetic acid, water, and N-chlorosuccinimide . The reaction is carried out at 0-25°C for 2 hours . The yield of the reaction is reported to be 84% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 86-87°C . The compound should be stored in a freezer .

Scientific Research Applications

Oxindole Synthesis

Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is utilized in oxindole synthesis through palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as an inhibitor for the serine palmitoyl transferase enzyme (Magano, Kiser, Shine, & Chen, 2014).

Preparation and Reactivity Studies

The chemical has been employed in the preparation and structural determination of 2,4-piperidinedione-3-carboxylic acid derivatives. These derivatives are notable in synthesizing compounds with pharmacological interests, such as antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Synthesis of Anti-Acetylcholinesterase Inhibitors

This compound is also involved in synthesizing acetylcholinesterase inhibitors, which are crucial in managing conditions like Alzheimer's disease. Derivatives of this compound have shown potent anti-acetylcholinesterase activity and selectivity (Sugimoto et al., 1992; Sugimoto et al., 1990).

Antibacterial Applications

It has been used in the synthesis of N-substituted derivatives showing moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights its potential role in developing new antibacterial agents (Khalid et al., 2016).

Asymmetric Synthesis Applications

The compound is crucial in asymmetric synthesis processes, like in the preparation of key intermediates for potent protein kinase inhibitors, showcasing its potential in industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Synthesis of Pharmaceuticals

It serves as a building block in synthesizing potential pharmaceuticals, especially in reactions with various purines. This demonstrates its versatility in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

HIV-1 Infection Prevention

The compound has been used in synthesizing small molecular antagonists for preventing human HIV-1 infection. It highlights its role in developing novel therapeutic agents against viral infections (De-ju, 2015).

Synthesis of Piperidine Derivatives

It is instrumental in synthesizing optically pure piperidine derivatives, serving as intermediates for a broad range of amines containing substituted piperidine subunits. This is crucial in pharmaceutical synthesis (Acharya & Clive, 2010).

Donepezil Hydrochloride Synthesis

This compound plays a role in synthesizing Donepezil hydrochloride, a drug used to treat Alzheimer's disease (Bing, 2005).

Enantioselective Benzylation

This compound is used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Steroid-5alpha-Reductase Inhibitors

It has been used to synthesize inhibitors of steroid-5alpha-reductase, showcasing potential for treating conditions like benign prostatic hyperplasia (Picard, Baston, Reichert, & Hartmann, 2000).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRDARBUIIJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174627
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-42-6
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
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